5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Description
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 1105194-18-0) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃S and a molecular weight of 238.26 g/mol . Its structure features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethoxyphenyl group and a thiol (-SH) group at the 2-position. The dimethoxy substituents on the phenyl ring likely enhance solubility and modulate electronic properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-13-6-3-4-8(14-2)7(5-6)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDBODKFHNXRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide. One common method involves the reaction of 2,5-dimethoxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Cyclization: Strong acids or bases can be used to promote cyclization reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of substituted phenyl derivatives.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antioxidant properties. 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been studied for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Anticancer Properties
Recent studies have explored the anticancer potential of oxadiazole derivatives. Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Materials Science
Fluorescent Materials
The unique structural features of this compound make it suitable for use in fluorescent materials. Its ability to emit light upon excitation is valuable in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Additives
In materials science, this compound can act as an additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength while providing additional functionalities such as UV protection.
Analytical Chemistry
Fluorometric Sensors
The compound's fluorescent properties have been harnessed to develop sensors for detecting metal ions and other analytes. These sensors operate based on changes in fluorescence intensity upon binding with specific ions or molecules .
Chromatography Applications
In chromatography, this compound can be utilized as a derivatizing agent to enhance the detectability of certain compounds during analysis. This application is particularly relevant in environmental and pharmaceutical analysis.
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve interactions with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and enzymes, influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility and may enhance bioavailability compared to electron-withdrawing groups (e.g., Cl, CF₃) .
- Steric hindrance from bulky substituents (e.g., 4w) reduces synthetic yields .
- Thioether-linked derivatives (e.g., pyrimidine hybrids in ) exhibit cytotoxic activity, suggesting the thiol group’s role in bioactivity .
Enzyme Inhibition
- Rho/Myocar Inhibition : Derivatives with chloro and trifluoromethyl groups (e.g., 4n, 4u) show potent inhibitory activity against Rho/Myocar, likely due to hydrophobic interactions with enzyme pockets .
- α-Glucosidase Inhibition : The 2,5-bis(trifluoroethoxy)phenyl analog () demonstrates significant activity (IC₅₀ ~1.2 µM), outperforming methoxy-substituted compounds, possibly due to stronger electron-withdrawing effects .
Anticancer and Antimicrobial Activity
- Cytotoxicity : Pyrimidine-containing oxadiazoles () show IC₅₀ values <10 µM against cancer cell lines, attributed to DNA intercalation or kinase inhibition .
- Antifungal Activity : Benzimidazole-oxadiazole hybrids () exhibit MIC values of 8–32 µg/mL against Candida spp., suggesting synergistic effects from hybrid structures .
- Antimicrobial Activity : S-substituted benzyl derivatives () display moderate activity (MIC: 16–64 µg/mL), while thioether-linked compounds () show enhanced antibacterial potency due to improved membrane penetration .
Pharmacokinetic and Stability Considerations
- Methoxy vs. Halogen Substituents : Methoxy groups (target compound) reduce metabolic degradation compared to halogenated analogs, which are prone to dehalogenation .
- Thiol Stability : The free thiol group in the target compound may oxidize to disulfides, whereas S-alkylated derivatives (e.g., ) show improved stability .
Biological Activity
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 63523-96-6) is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered heterocyclic structure that incorporates sulfur and nitrogen atoms, making it a promising candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:
- Formation of the Oxadiazole Ring : The reaction of 2,5-dimethoxyphenylhydrazine with carbon disulfide or other suitable reagents.
- Thiol Group Introduction : Subsequent treatment with thiolating agents to introduce the thiol functionality at the 2-position of the oxadiazole ring.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate antibacterial and antifungal activities. In a comparative study of various oxadiazole derivatives, those with thiol substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| This compound | Escherichia coli | 1 µg/mL |
| Similar Thiazole Derivative | Candida albicans | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively studied. A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity against various cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that certain modifications to the oxadiazole structure could enhance cytotoxicity through mechanisms involving topoisomerase I inhibition .
Table 2: Cytotoxicity Data for Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 12.5 |
| Another Oxadiazole Derivative | HeLa | 8.0 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Studies suggest that these compounds may exert their effects by:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes such as topoisomerases which are crucial for DNA replication and repair.
- Inducing Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Modulating Oxidative Stress : The presence of thiol groups can enhance antioxidant activity and reduce oxidative stress in cells .
Case Studies
Several studies have highlighted the efficacy of oxadiazoles in clinical settings:
- Antitubercular Activity : Research has demonstrated that some oxadiazoles have potent activity against Mycobacterium tuberculosis, showing promise as potential antitubercular agents .
- Antioxidant Properties : In vitro assays have shown that compounds like this compound exhibit significant free radical scavenging activity .
Q & A
Q. What are the standard synthetic routes for 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or dehydration of acylhydrazides. A common approach employs dehydrating agents like phosphorus oxychloride (POCl₃) or carbodiimides to facilitate ring closure. For example, refluxing 2,5-dimethoxyphenyl-substituted hydrazides with POCl₃ under anhydrous conditions yields the oxadiazole-thiol core. Alternative methods include nucleophilic substitution reactions using thiol precursors . Key Steps :
- Dissolve precursor (e.g., acylhydrazide) in POCl₃.
- Reflux at 80–100°C for 4–6 hours.
- Neutralize with ice-cold water and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy : Confirms the presence of thiol (-SH) stretches (~2500–2600 cm⁻¹) and oxadiazole C=N/C-O bands (1600–1650 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl groups) and methoxy signals (δ ~3.8 ppm). Disappearance of precursor NH peaks confirms cyclization .
- Elemental Analysis : Validates purity (>95% C, H, N, S content).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism (thiol ↔ thione) or solvent effects. Strategies include:
- Variable Temperature NMR : Assess tautomeric equilibria by recording spectra at 25°C and 60°C .
- Deuterium Exchange Experiments : Add D₂O to confirm exchangeable -SH protons.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., thione dominance in crystalline form) .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .
Q. What mechanistic insights explain the biological activity of this compound?
- Methodological Answer : The thiol group and electron-rich dimethoxyphenyl moiety contribute to interactions with biological targets:
- Enzyme Inhibition : The thiol acts as a nucleophile, forming disulfide bonds with cysteine residues in enzymes (e.g., tyrosine kinase inhibitors) .
- Antioxidant Activity : Scavenges ROS via thiol radical intermediates, validated via DPPH/ABTS assays .
- DNA Intercalation : Planar aromatic systems intercalate DNA, monitored via UV-vis hypochromicity and fluorescence quenching .
Q. What computational methods are effective for analyzing the compound’s structure and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths/angles and compare with X-ray data .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; validate with IC₅₀ values from enzyme assays .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactivity sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
